2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
The compound 2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a heterocyclic organic molecule featuring a triazolo-pyrimidine core fused with a piperazine ring and a phenyl-substituted butanone chain. Its structure comprises:
- Triazolo[4,5-d]pyrimidine: A bicyclic system with a triazole ring fused to a pyrimidine, providing a planar aromatic scaffold conducive to π-π stacking interactions.
- Piperazine moiety: A six-membered diamine ring that enhances solubility and serves as a flexible linker for receptor binding.
- Phenyl-substituted butanone: A hydrophobic side chain that may influence pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-2-20(18-9-5-3-6-10-18)24(32)30-15-13-29(14-16-30)22-21-23(26-17-25-22)31(28-27-21)19-11-7-4-8-12-19/h3-12,17,20H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPUYHIJDMWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines elements from triazole and pyrimidine moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is , and its structural formula includes a butanone backbone linked to a piperazine ring substituted with a triazolopyrimidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies indicate that compounds similar in structure to this compound exhibit significant anticancer activity. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) . The mechanisms of action include the inhibition of key pathways involved in tumor growth and survival.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
| Compound X | HCT116 | 5.0 | Apoptosis induction |
| Compound Y | HepG2 | 12.0 | Cell cycle arrest |
Antimicrobial Effects
The triazole and pyrimidine components in the structure are associated with antimicrobial properties. Studies have shown that similar compounds possess broad-spectrum activity against various pathogens, suggesting that this compound may also exhibit such effects .
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins. These studies reveal that the compound may inhibit critical kinases involved in cancer progression by mimicking natural substrates or inhibitors .
Case Studies
A notable case involved the synthesis and evaluation of related triazole derivatives that demonstrated significant cytotoxicity against MCF-7 cells. The study highlighted how structural modifications influenced biological activity, emphasizing the importance of the triazole-pyrimidine linkage in enhancing potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s triazolo[4,5-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine (e.g., Compounds 2 and 3 in ) in nitrogen atom positioning, altering electron distribution and binding affinity. Triazolo-pyrimidines are more electron-deficient, favoring interactions with ATP-binding pockets in kinases . Compared to triazolo[4,3-a]pyridinone (MM0421.02, ), the pyrimidine ring in the target enhances planarity and hydrogen-bonding capacity, whereas pyridinones introduce a ketone group, reducing aromaticity but improving solubility.
Substituent Effects: The piperazine moiety is a common feature, but its linkage varies: the target uses a direct pyrimidine-piperazine bond, while MM0421.02 employs a propyl spacer. The latter may reduce steric hindrance but increase conformational flexibility .
Biological Implications :
- Compounds with pyrazolo-pyrimidine cores (e.g., ) are often explored for antimetabolite activity, whereas triazolo-pyrimidines (target compound) are prioritized in kinase inhibitor design due to their structural mimicry of purines .
- Piperazine-containing analogs like MM0421.02 are frequently associated with central nervous system (CNS) targets, suggesting the target compound could have dual kinase/CNS applications .
Regulatory and Quality Considerations
Pharmaceutical impurities like MM0421.02 and MM0421.03 highlight the importance of rigorous analytical profiling for triazolo-piperazine derivatives. The target compound’s structural complexity necessitates advanced chromatographic (HPLC) and spectroscopic (NMR, XRD) techniques to verify purity and conformation.
Q & A
Q. What are the key synthetic routes for preparing 2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one?
The synthesis typically involves multi-step organic reactions:
Core Formation : The triazolopyrimidine core is synthesized via cyclization reactions using precursors like aminopyrimidines and diazonium salts under controlled pH and temperature .
Piperazine Coupling : The piperazine ring is introduced via nucleophilic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts (e.g., Pd/C) and solvents like dimethylformamide (DMF) .
Ketone Functionalization : The butan-1-one moiety is attached through acylation or Friedel-Crafts reactions, optimized for regioselectivity using Lewis acids (e.g., AlCl₃) .
Critical Parameters : Reaction time (12–24 hours), inert atmosphere (N₂/Ar), and purification via column chromatography or HPLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (δ 7.2–8.5 ppm for phenyl groups) and piperazine N–CH₂ signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 483.2) .
- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges due to flexible piperazine moieties .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
Conflicting pharmacological data (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Structural Analogues : Subtle substituent changes (e.g., methoxy vs. chloro groups) drastically alter target selectivity .
- Assay Conditions : Buffer pH, solvent (DMSO concentration), and cell line variability (e.g., HEK293 vs. HeLa) .
Resolution Workflow :
Dose-Response Repetition : Test compound in triplicate across multiple assays.
Molecular Docking : Compare binding affinities to homologous targets (e.g., EGFR vs. VEGFR) using software like AutoDock Vina .
Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out false negatives/positives .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
SAR Focus Areas :
- Triazolopyrimidine Core : Replace phenyl with electron-withdrawing groups (e.g., -CF₃) to enhance π-stacking with kinase ATP pockets .
- Piperazine Linker : Introduce methyl or ethyl groups to modulate solubility and blood-brain barrier penetration .
- Butan-1-one Tail : Explore branched vs. linear alkyl chains to balance lipophilicity and metabolic stability .
Q. Experimental Design :
Library Synthesis : Prepare 10–15 analogues with systematic substituent variations.
In Vitro Screening : Prioritize targets with high clinical relevance (e.g., Aurora kinase A, PARP).
Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .
Q. What are the methodological challenges in assessing this compound’s stability under physiological conditions?
Degradation Pathways :
- Hydrolytic Cleavage : Susceptibility of the triazolopyrimidine core to acidic/alkaline hydrolysis .
- Oxidative Stress : Piperazine ring oxidation by reactive oxygen species (ROS) in cellular environments .
Stability Protocols :
pH-Variation Studies : Incubate compound in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC .
Light/Heat Exposure : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) .
Plasma Stability : Incubate with human plasma; quantify intact compound using LC-MS/MS .
Key Considerations for Researchers
- Contradictions in Evidence : Discrepancies in reported biological activities may stem from assay variability or uncharacterized impurities. Always cross-validate with orthogonal methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
